molecular formula C14H25N3O B13248062 {1-[2-amino-1-(1-propyl-1H-pyrazol-5-yl)ethyl]cyclopentyl}methanol

{1-[2-amino-1-(1-propyl-1H-pyrazol-5-yl)ethyl]cyclopentyl}methanol

Cat. No.: B13248062
M. Wt: 251.37 g/mol
InChI Key: YQAMYEWKHHVGJA-UHFFFAOYSA-N
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Description

{1-[2-amino-1-(1-propyl-1H-pyrazol-5-yl)ethyl]cyclopentyl}methanol is a synthetic organic compound with the molecular formula C14H25N3O. It is characterized by the presence of a cyclopentyl ring, a pyrazole moiety, and an amino group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[2-amino-1-(1-propyl-1H-pyrazol-5-yl)ethyl]cyclopentyl}methanol typically involves multi-step organic reactions. One common route includes the alkylation of cyclopentanone with a suitable pyrazole derivative, followed by reductive amination to introduce the amino group. The final step involves the reduction of the ketone to the corresponding alcohol using reagents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

{1-[2-amino-1-(1-propyl-1H-pyrazol-5-yl)ethyl]cyclopentyl}methanol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The compound can be further reduced to remove the hydroxyl group, forming a fully saturated cyclopentyl derivative.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or Jones reagent.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with PCC would yield a ketone, while reduction with NaBH4 would yield a fully saturated alcohol.

Scientific Research Applications

Chemistry

In chemistry, {1-[2-amino-1-(1-propyl-1H-pyrazol-5-yl)ethyl]cyclopentyl}methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a ligand in binding studies due to its amino and hydroxyl groups, which can form hydrogen bonds with biological macromolecules.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory or analgesic effects, due to the presence of the pyrazole moiety, which is known for its biological activity.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and pharmaceuticals, owing to its versatile reactivity and functional groups.

Mechanism of Action

The mechanism of action of {1-[2-amino-1-(1-propyl-1H-pyrazol-5-yl)ethyl]cyclopentyl}methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, potentially inhibiting or activating their function. The pyrazole ring can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • {1-[2-amino-1-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclopentyl}methanol
  • {1-[2-amino-1-(1-ethyl-1H-pyrazol-5-yl)ethyl]cyclopentyl}methanol
  • {1-[2-amino-1-(1-butyl-1H-pyrazol-5-yl)ethyl]cyclopentyl}methanol

Uniqueness

The uniqueness of {1-[2-amino-1-(1-propyl-1H-pyrazol-5-yl)ethyl]cyclopentyl}methanol lies in its specific substitution pattern on the pyrazole ring and the cyclopentyl moiety. This specific structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H25N3O

Molecular Weight

251.37 g/mol

IUPAC Name

[1-[2-amino-1-(2-propylpyrazol-3-yl)ethyl]cyclopentyl]methanol

InChI

InChI=1S/C14H25N3O/c1-2-9-17-13(5-8-16-17)12(10-15)14(11-18)6-3-4-7-14/h5,8,12,18H,2-4,6-7,9-11,15H2,1H3

InChI Key

YQAMYEWKHHVGJA-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC=N1)C(CN)C2(CCCC2)CO

Origin of Product

United States

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